(1-(3-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine
CAS No.:
Cat. No.: VC20412229
Molecular Formula: C12H14F3NO
Molecular Weight: 245.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14F3NO |
|---|---|
| Molecular Weight | 245.24 g/mol |
| IUPAC Name | [1-[3-(trifluoromethoxy)phenyl]cyclobutyl]methanamine |
| Standard InChI | InChI=1S/C12H14F3NO/c13-12(14,15)17-10-4-1-3-9(7-10)11(8-16)5-2-6-11/h1,3-4,7H,2,5-6,8,16H2 |
| Standard InChI Key | XIVSNGNGRGZYRC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)(CN)C2=CC(=CC=C2)OC(F)(F)F |
Introduction
Chemical Structure and Nomenclature
(1-(3-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine (IUPAC name: [1-(3-(trifluoromethoxy)phenyl)cyclobutyl]methanamine) consists of a cyclobutane ring substituted at the 1-position with both a methanamine (-CH2NH2) group and a 3-(trifluoromethoxy)phenyl moiety. The trifluoromethoxy (-OCF3) group introduces significant electronegativity and steric bulk compared to its trifluoromethyl (-CF3) analogs, potentially altering electronic distribution and intermolecular interactions .
Key structural features:
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Cyclobutane ring: Imposes angle strain (≈90° bond angles), influencing conformational flexibility and reactivity.
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Trifluoromethoxy group: Enhances lipophilicity (logP ≈ 2.8 predicted) and metabolic stability relative to non-fluorinated analogs.
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Methanamine group: Provides a primary amine functionality, enabling salt formation (e.g., hydrochloride) for improved solubility .
Synthesis and Manufacturing
Hypothesized Synthetic Routes
While no published synthesis of (1-(3-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine exists, routes for analogous trifluoromethyl compounds suggest feasible strategies:
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Cyclobutane Ring Formation:
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[2+2] Cycloaddition: Photochemical or thermal dimerization of substituted alkenes, though stereochemical control remains challenging .
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Sulfur Tetrafluoride (SF4) Mediated Fluorination: Conversion of cyclobutylcarboxylic acids to trifluoromethyl derivatives, as demonstrated for CF3-cyclobutanes . Adaptation for OCF3 would require substituting SF4 with alternative fluorinating agents (e.g., Selectfluor®).
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Functionalization of the Aromatic Ring:
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Introduction of the trifluoromethoxy group via Ullmann coupling or nucleophilic aromatic substitution using OCF3 precursors.
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Amine Group Installation:
Industrial-Scale Considerations
Large-scale production would likely employ continuous flow reactors to manage exothermic steps (e.g., fluorination), with purification via recrystallization or chromatography. Yield optimization would focus on minimizing byproducts from competing ring-opening reactions inherent to strained cyclobutanes .
Physicochemical Properties
Predicted properties for (1-(3-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine, based on computational models and analog data :
| Property | Value/Prediction |
|---|---|
| Molecular Formula | C12H14F3NO |
| Molecular Weight | 245.24 g/mol |
| logP (Octanol-Water) | 2.6–3.1 |
| pKa (Amine) | 9.2–10.5 |
| Solubility (Water) | <1 mg/mL (free base) |
| Melting Point | 120–135°C (hydrochloride salt) |
The trifluoromethoxy group’s electron-withdrawing nature reduces basicity compared to non-fluorinated amines, while the cyclobutane ring’s strain may lower thermal stability relative to cyclohexane analogs .
Biological Activity and Mechanism of Action
Hypothesized Targets
Analogous CF3-substituted cyclobutyl methanamines exhibit activity against:
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Serotonin Receptors (5-HT): Modulation of 5-HT1A/2A subtypes due to amine group interactions with Asp3.32 residue.
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Monoamine Transporters: Inhibition of dopamine/norepinephrine reuptake via π-π stacking with aromatic residues.
For the OCF3 variant, increased polarity may reduce blood-brain barrier penetration but enhance affinity for peripheral targets (e.g., inflammatory cytokines) .
Metabolic Stability
The trifluoromethoxy group resists oxidative metabolism by cytochrome P450 enzymes, potentially extending half-life compared to methoxy analogs . Predominant metabolic pathways include:
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N-Acetylation: Of the primary amine.
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Ring Oxidation: Limited by the cyclobutane’s strain, favoring glucuronidation over hydroxylation.
| Hazard Category | GHS Classification |
|---|---|
| Acute Oral Toxicity | Category 4 (LD50 > 500 mg/kg) |
| Skin Irritation | Category 2 |
| Eye Damage | Category 2A |
| Respiratory Irritation | Category 3 |
Handling Precautions:
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Use PPE (gloves, goggles) to prevent contact.
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Employ local exhaust ventilation to minimize inhalation risks .
Comparative Analysis with Trifluoromethyl Analogs
Key differences between OCF3 and CF3 variants:
| Parameter | OCF3 Variant | CF3 Variant |
|---|---|---|
| Lipophilicity (logP) | ~2.8 | ~3.4 |
| Metabolic Clearance | Slower (OCF3 stability) | Moderate |
| Steric Volume (ų) | 35.2 | 30.1 |
| Hydrogen Bond Acceptor | 1 (O) | 0 |
The trifluoromethoxy group’s oxygen atom introduces hydrogen-bonding capacity, potentially altering target selectivity compared to CF3 analogs .
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